Receptor Subtype Selectivity: IBZM Binds D2 and D3 but Not D1, D4, or D5—A Profile Distinct from N-Methylspiperone
IBZM was profiled against all five cloned human dopamine receptor subtypes (D1, D2(short), D3, D4(4.2), D5) in a competitive radioligand binding assay using clonal cell line membranes at 25°C. IBZM bound with high affinity to D2(s) (Ki = 1.6 nM) and D3 (Ki = 2.2 nM) but exhibited no measurable binding to D1(A), D5, or D4(4.2) receptors [1]. In contrast, [11C]N-methylspiperone binds potently to D2, D3, and D4 receptors, while [11C]raclopride and [123I]IBZM both share D2/D3 selectivity but differ in absolute affinity (raclopride Ki ≈ 0.5–1.3 nM for surface D2 receptors) [2]. This selectivity fingerprint means IBZM SPECT signals reflect composite D2 plus D3 receptor availability, a feature that is both a limitation and a unique signature relative to tracers with broader (D4-inclusive) or narrower subtype coverage.
| Evidence Dimension | Receptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | IBZM: D2(s) Ki = 1.6 nM; D3 Ki = 2.2 nM; D1, D4, D5 = no binding |
| Comparator Or Baseline | N-Methylspiperone: binds D2, D3, and D4 with high affinity (D2 Ki ≈ 0.07 nM). Raclopride: D2 surface Ki = 0.50±0.08 nM; D3 binding present but D4 binding absent. |
| Quantified Difference | IBZM uniquely combines D2/D3 dual binding with complete D4 exclusion; raclopride shares this pattern but with ~3-fold weaker D2 surface affinity (0.50 vs 0.19 nM for IBZM). N-methylspiperone includes D4 binding, producing a different pharmacological signal. |
| Conditions | Competitive binding assays using membranes from CHO or HEK cells expressing cloned human dopamine receptor subtypes; radioligands [3H]SCH-23390 (D1/D5), [3H]spiroperidol (D2/D4), [3H]7-OH-DPAT (D3); 25°C. |
Why This Matters
Investigators selecting a D2 radioligand for studies where D4 receptor contribution must be excluded (e.g., antipsychotic occupancy studies distinguishing D2 from D4 effects) will find IBZM's selectivity profile quantifiably validated, whereas N-methylspiperone's D4 binding introduces a confounding variable.
- [1] Videbaek C, Toska K, Scheideler MA, Paulson OB, Moos Knudsen G. SPECT tracer [123I]IBZM has similar affinity to dopamine D2 and D3 receptors. Synapse. 2000 Dec 1;38(3):338-342. View Source
- [2] Guo N, Guo W, Kralikova M, et al. Effect of internalization on the affinity of commonly used neuroimaging agents. Neuropsychopharmacology. 2010;35(Suppl 1):Table 1. See also: PubCompare protocol data aggregating Kd values for raclopride (1.3 nM), IBZM (0.6 nM), and FLB-457 (0.018 nM). View Source
